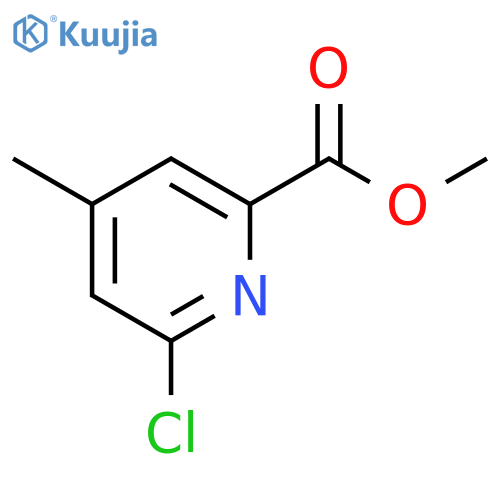Cas no 1186605-87-7 (Methyl 6-chloro-4-methylpicolinate)

1186605-87-7 structure
商品名:Methyl 6-chloro-4-methylpicolinate
CAS番号:1186605-87-7
MF:C8H8ClNO2
メガワット:185.607621192932
MDL:MFCD14582002
CID:1084408
Methyl 6-chloro-4-methylpicolinate 化学的及び物理的性質
名前と識別子
-
- Methyl 6-chloro-4-methylpicolinate
- Methyl 6-chloro-4-methyl-2-pyridinecarboxylate
- methyl 6-chloro-4-methyl-pyridine-2-carboxylate
- Methyl 6-chloro-4-methylpyridine-2-carboxylate
- RSVVRJLGYCOGDB-UHFFFAOYSA-N
- 2-Pyridinecarboxylic acid, 6-chloro-4-methyl-, methyl ester
-
- MDL: MFCD14582002
- インチ: 1S/C8H8ClNO2/c1-5-3-6(8(11)12-2)10-7(9)4-5/h3-4H,1-2H3
- InChIKey: RSVVRJLGYCOGDB-UHFFFAOYSA-N
- ほほえんだ: ClC1=C([H])C(C([H])([H])[H])=C([H])C(C(=O)OC([H])([H])[H])=N1
計算された属性
- せいみつぶんしりょう: 185.02444
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 12
- 回転可能化学結合数: 2
- 複雑さ: 174
- トポロジー分子極性表面積: 39.2
じっけんとくせい
- 密度みつど: 1.247±0.06 g/cm3 (20 ºC 760 Torr),
- ようかいど: 微溶性(2.8 g/l)(25ºC)、
- PSA: 39.19
Methyl 6-chloro-4-methylpicolinate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | Y1109100-1g |
Methyl 6-chloro-4-methylpyridine-2-carboxylate |
1186605-87-7 | 95% | 1g |
$550 | 2024-06-05 | |
| eNovation Chemicals LLC | D752767-10g |
Methyl 6-chloro-4-methylpicolinate |
1186605-87-7 | 97% | 10g |
$160 | 2024-06-06 | |
| abcr | AB439055-1g |
Methyl 6-chloro-4-methylpicolinate; . |
1186605-87-7 | 1g |
€81.90 | 2024-04-20 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1175697-10g |
Methyl 6-chloro-4-methylpicolinate |
1186605-87-7 | 98% | 10g |
¥921.00 | 2024-08-09 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M90800-250mg |
Methyl 6-chloro-4-methylpicolinate |
1186605-87-7 | 98% | 250mg |
¥138.0 | 2022-04-27 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-AC676-250mg |
Methyl 6-chloro-4-methylpicolinate |
1186605-87-7 | 98% | 250mg |
646CNY | 2021-05-08 | |
| Chemenu | CM178024-5g |
methyl 6-chloro-4-methylpicolinate |
1186605-87-7 | 98% | 5g |
$421 | 2021-08-05 | |
| abcr | AB439055-5 g |
Methyl 6-chloro-4-methylpicolinate; . |
1186605-87-7 | 5g |
€317.00 | 2022-06-02 | ||
| abcr | AB439055-25g |
Methyl 6-chloro-4-methylpicolinate; . |
1186605-87-7 | 25g |
€502.10 | 2024-04-20 | ||
| A2B Chem LLC | AI11990-1g |
Methyl 6-chloro-4-methylpyridine-2-carboxylate |
1186605-87-7 | 98% | 1g |
$9.00 | 2024-04-20 |
Methyl 6-chloro-4-methylpicolinate 関連文献
-
Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
-
3. Book reviews
-
Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
-
Kun Qin,Zhikang Wang,Dekui Shen,Chunfei Wu RSC Adv., 2021,11, 37851-37865
1186605-87-7 (Methyl 6-chloro-4-methylpicolinate) 関連製品
- 1820575-47-0(tert-butyl (1S,5S)-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate;hydrochloride)
- 2287249-53-8((1S,2S)-2-[(2-Methylpropan-2-yl)oxy]cyclohexan-1-amine;hydrochloride)
- 2228266-83-7(4-(2-chloro-6-methoxyphenyl)-1H-imidazole)
- 2224190-91-2(5-[(2,4-Dimethyl-1,3-thiazol-5-yl)sulfonyl]-1,2,5-dithiazepane)
- 794495-32-2(2-tert-Butyl-1H-imidazole-4-carboxylic Acid)
- 1447952-95-5(3-Ethyl-5,6,7,8-tetrahydro-3H-pyrido[3,4-d]pyridazin-4-one)
- 1671064-19-9(Methyl 5-(benzyloxy)-2-methyl-1H-indole-3-carboxylate)
- 1443979-21-2(ethyl 2-[(morpholin-3-yl)formamido]acetate; trifluoroacetic acid)
- 133059-44-6(4-Bromo-3-fluorobenzonitrile)
- 2137518-26-2(INDEX NAME NOT YET ASSIGNED)
推奨される供給者
Amadis Chemical Company Limited
(CAS:1186605-87-7)Methyl 6-chloro-4-methylpicolinate

清らかである:99%/99%
はかる:25g/100g
価格 ($):265.0/1058.0